Unraveling the Elusive Structure of Aluminum Sec-Butoxide: A Technical Guide
Unraveling the Elusive Structure of Aluminum Sec-Butoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum sec-butoxide (B8327801), a key precursor in the synthesis of advanced materials and a reagent in organic chemistry, possesses a deceptively simple nominal formula, Al(O-sec-Bu)₃. However, its true chemical structure is far more complex. This technical guide delves into the experimental determination of the structure of aluminum sec-butoxide, providing an in-depth analysis of the spectroscopic and analytical techniques employed to elucidate its oligomeric nature and the coordination environment of the aluminum centers. For professionals in drug development, understanding the reactivity and structural nuances of metal alkoxides is crucial for the synthesis of complex organic molecules and the development of novel drug delivery systems.
The Oligomeric Nature of Aluminum Alkoxides
Unlike simple monomeric structures, aluminum alkoxides, including aluminum sec-butoxide, exhibit a strong tendency to form oligomers such as dimers, trimers, and tetramers. This association occurs through the formation of bridging alkoxide groups, which allows the aluminum atoms to expand their coordination sphere beyond the simple trigonal planar geometry. The degree of oligomerization and the coordination number of the aluminum atoms (typically 4, 5, or 6) are influenced by the steric bulk of the alkoxide groups and the surrounding chemical environment, such as the solvent.
Experimental Determination of the Chemical Structure
The definitive elucidation of the chemical structure of aluminum sec-butoxide relies on a combination of spectroscopic and analytical techniques. While a single-crystal X-ray diffraction structure of the parent aluminum sec-butoxide remains elusive in publicly available literature, a wealth of information from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry provides a detailed picture of its structural characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For aluminum sec-butoxide, ¹H, ¹³C, and ²⁷Al NMR are particularly informative.
A typical experimental protocol for acquiring NMR spectra of aluminum sec-butoxide is as follows:
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Sample Preparation: A known quantity of high-purity aluminum sec-butoxide is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) inside an NMR tube under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Concentrations typically range from 10 to 50 mg/mL.
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Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).
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¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT or PENDANT pulse sequence) is used to simplify the spectrum and enhance sensitivity. A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons.
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²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al often produces broad signals. A high-field spectrometer is advantageous. A single-pulse experiment with a short pulse width and a fast repetition rate is typically used. The chemical shifts are referenced to an external standard, such as a solution of Al(NO₃)₃ in D₂O.
While a complete set of assigned peaks for pure, isolated aluminum sec-butoxide is not consistently reported due to its complex oligomeric nature and potential for hydrolysis, data from related studies on its chelated complexes provide valuable insights[1]. The following table summarizes expected chemical shift ranges based on analogous aluminum alkoxides and general principles of NMR spectroscopy.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~3.8 - 4.2 | multiplet | -CH- (methine proton of the sec-butoxy group) |
| ¹H | ~1.4 - 1.7 | multiplet | -CH₂- (methylene protons of the sec-butoxy group) |
| ¹H | ~1.1 - 1.3 | doublet | -CH₃ (methyl protons adjacent to the methine) |
| ¹H | ~0.8 - 1.0 | triplet | -CH₃ (terminal methyl protons of the ethyl group) |
| ¹³C | ~65 - 75 | CH | -CH-O- |
| ¹³C | ~30 - 35 | CH₂ | -CH₂- |
| ¹³C | ~20 - 25 | CH₃ | -CH₃ (adjacent to methine) |
| ¹³C | ~10 - 15 | CH₃ | -CH₃ (terminal) |
| ²⁷Al | ~30 - 70 | broad | Tetra-, penta-, or hexa-coordinate Al |
Note: The exact chemical shifts and multiplicities can vary significantly depending on the specific oligomeric form and the solvent used.
Studies on aluminum sec-butoxide dissolved in diacetone alcohol have shown the formation of five-coordinated aluminum species from the original four-coordinated ones, indicating a dynamic equilibrium in solution[2]. Research on other aluminum alkoxides using solid-state ²⁷Al NMR has distinguished between tetrahedral and octahedral aluminum environments in oligomeric structures[3].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational frequencies of chemical bonds and is particularly useful for identifying functional groups. In the context of aluminum sec-butoxide, it is used to confirm the presence of Al-O and C-O bonds and to monitor for the presence of O-H bonds, which would indicate hydrolysis.
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Sample Preparation: A thin film of neat liquid aluminum sec-butoxide is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., hexane) can be analyzed in a liquid cell. All handling must be performed in a dry, inert atmosphere.
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Instrumentation: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty cell or salt plates is recorded and subtracted from the sample spectrum.
The FT-IR spectrum of aluminum sec-butoxide is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 2850 - 3000 | C-H stretching | Aliphatic C-H bonds in the sec-butoxy groups |
| 1300 - 1470 | C-H bending | Aliphatic C-H bonds in the sec-butoxy groups |
| 1000 - 1150 | C-O stretching | C-O single bond of the alkoxide |
| 500 - 700 | Al-O stretching | Aluminum-oxygen bonds in the Al-O-C linkage |
| ~3400 (if present) | O-H stretching (broad) | Indicates presence of water or sec-butanol (hydrolysis) |
The broadness and complexity of the Al-O stretching region can provide qualitative information about the presence of different types of aluminum-oxygen bonds (terminal vs. bridging) in the oligomeric structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and is a key technique for determining the molecular weight and degree of oligomerization of aluminum sec-butoxide.
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Sample Introduction: Due to its low volatility, aluminum sec-butoxide is typically introduced into the mass spectrometer using a direct insertion probe.
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Ionization: Electron ionization (EI) is a common method.
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Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Proposed Chemical Structure and Visualization
Based on the collective experimental evidence, aluminum sec-butoxide does not exist as a simple monomer. In non-coordinating solvents and in the solid and gas phases, it is proposed to exist predominantly as oligomers, with dimeric and trimeric species being likely. The aluminum centers in these oligomers are typically four- or five-coordinate, achieving this through bridging sec-butoxy ligands.
The following diagrams, generated using the DOT language, illustrate the proposed monomeric unit and a plausible dimeric structure.
Synthesis and Reactivity
A common laboratory synthesis of aluminum sec-butoxide involves the reaction of aluminum metal with sec-butanol.
